4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one 4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15611266
InChI: InChI=1S/C28H31BrN2O5/c1-3-15-36-22-9-10-23(19(2)18-22)26(32)24-25(20-5-7-21(29)8-6-20)31(28(34)27(24)33)12-4-11-30-13-16-35-17-14-30/h3,5-10,18,25,32H,1,4,11-17H2,2H3/b26-24+
SMILES:
Molecular Formula: C28H31BrN2O5
Molecular Weight: 555.5 g/mol

4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

CAS No.:

Cat. No.: VC15611266

Molecular Formula: C28H31BrN2O5

Molecular Weight: 555.5 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one -

Specification

Molecular Formula C28H31BrN2O5
Molecular Weight 555.5 g/mol
IUPAC Name (4E)-5-(4-bromophenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C28H31BrN2O5/c1-3-15-36-22-9-10-23(19(2)18-22)26(32)24-25(20-5-7-21(29)8-6-20)31(28(34)27(24)33)12-4-11-30-13-16-35-17-14-30/h3,5-10,18,25,32H,1,4,11-17H2,2H3/b26-24+
Standard InChI Key RWNCKVWOCKCRRJ-SHHOIMCASA-N
Isomeric SMILES CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)/O
Canonical SMILES CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)O

Introduction

4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring a pyrrol-2-one core structure. This compound is characterized by the presence of several functional groups, including an allyloxy group, a bromophenyl moiety, and a morpholine derivative. Its molecular formula is C28H31BrN2O5, with a molecular weight of approximately 541.4 g/mol .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step synthetic routes. Key steps include reactions facilitated by common solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium complexes may be employed in specific steps.

Chemical Reactions

  • Allyloxy Group Reactions: The allyloxy group allows for versatile chemical modifications, such as cross-coupling reactions.

  • Bromophenyl Moiety Reactions: The bromophenyl group can participate in substitution reactions.

  • Morpholine Derivative Reactions: The morpholine moiety enhances solubility and bioavailability.

Biological Activity and Potential Applications

Preliminary studies indicate that compounds similar to 4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one exhibit various biological activities. These may include interactions with enzymes or receptors, leading to potential therapeutic applications.

Potential Applications

  • Pharmaceuticals: Potential use in drug development due to its diverse pharmacological properties.

  • Biological Research: Useful in studying biological interactions and mechanisms of action.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one. These include:

Compound NameKey FeaturesUnique Aspects
4-[4-(Allyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-[3-methoxypropyl]-1,5-dihydro-2H-pyrrol-2-oneSimilar backbone but different halogenFluorine substituent may alter biological activity
5-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-oneContains an imidazole ringPotential for different biological interactions
3-Allyl-5-(4-{2,4-bisnitrophenoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-oneThiazolidinone core instead of pyrroloneDifferent reactivity patterns due to thiazolidinone

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